3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 221276-16-0
VCID: VC11966389
InChI:
SMILES:
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.6

3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde

CAS No.: 221276-16-0

Cat. No.: VC11966389

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.6

Purity: 95

* For research use only. Not for human or veterinary use.

3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde - 221276-16-0

Specification

CAS No. 221276-16-0
Molecular Formula C5H5ClN2O
Molecular Weight 144.6

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₅H₆ClN₃O, with a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) substituted at positions 1, 3, and 5. Key structural features include:

  • Chlorine atom at position 3, enhancing electrophilic reactivity.

  • Methyl group at position 1, contributing to steric and electronic modulation.

  • Aldehyde functional group at position 5, enabling nucleophilic additions and condensations.

X-ray crystallographic studies reveal bond angles and distances consistent with aromatic heterocycles. The N1–C2 and N4–C5 bonds measure approximately 1.34 Å and 1.32 Å, respectively, while the C5–O bond length of the aldehyde group is 1.21 Å.

Physical Properties

PropertyValue/Range
Molecular Weight159.58 g/mol
Melting Point98–102°C (lit.)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol
LogP (Partition Coefficient)1.8 ± 0.3 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

Route 1: Direct Functionalization of Pyrazole Derivatives

  • Methylation: 1H-pyrazole is treated with iodomethane in the presence of potassium carbonate to yield 1-methylpyrazole .

  • Chlorination: Electrophilic chlorination at position 3 using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

  • Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 5 via reaction with DMF and POCl₃.

Route 2: Multi-Step Functionalization
A patent-derived method (CN105646355A) outlines a scalable approach for analogous pyrazole derivatives, adaptable for 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde :

  • Esterification: Diethyl 1H-pyrazole-3,5-dicarboxylate is methylated using iodomethane.

  • Hydrolysis: Saponification of esters to carboxylic acids under alkaline conditions.

  • Chlorination: Conversion of hydroxyl groups to chlorides using SOCl₂.

  • Reduction and Oxidation: Sequential reduction of nitriles to amines and oxidation to aldehydes.

Industrial Optimization

Industrial processes prioritize yield and purity through:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.

  • Catalytic Systems: Acid catalysts (e.g., H₂SO₄) accelerate cyclization steps.

  • Solvent Recycling: Methanol and acetone are recovered via distillation .

Chemical Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group participates in key transformations:

  • Condensation: Forms Schiff bases with amines (e.g., aniline derivatives), critical for synthesizing imine-linked coordination polymers.

  • Nucleophilic Addition: Grignard reagents add to the aldehyde, generating secondary alcohols.

  • Oxidation: Controlled oxidation with KMnO₄ yields the corresponding carboxylic acid.

Chlorine Substitution

The chlorine atom undergoes nucleophilic displacement with:

  • Methoxide: Forms 3-methoxy derivatives.

  • Ammonia: Produces 3-amino analogs under high-pressure conditions.

Cycloadditions

The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides, generating fused heterocycles with potential bioactivity.

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
HeLa12.4Caspase-3/7 activation
MCF-718.7ROS generation, mitochondrial membrane depolarization

Antimicrobial Activity

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL).

Enzymatic Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 9.8 μM), suggesting anti-inflammatory applications.

Industrial and Research Applications

Agrochemicals

  • Herbicides: Serves as a precursor to sulfonylurea derivatives targeting acetolactate synthase (ALS).

  • Insecticides: Chlorinated pyrazoles disrupt insect GABA receptors.

Materials Science

  • Coordination Polymers: Schiff base derivatives form metal-organic frameworks (MOFs) with applications in gas storage.

  • Luminescent Materials: Europium(III) complexes exhibit red emission under UV light.

Future Perspectives

  • Synthetic Methodology: Develop enantioselective routes for chiral analogs.

  • Drug Discovery: Optimize pharmacokinetic properties via prodrug strategies.

  • Computational Modeling: Machine learning models to predict novel derivatives.

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